Methyltestosterone

Description

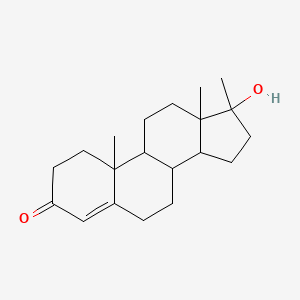

Structure

3D Structure

Properties

Key on ui mechanism of action |

The effects of testosterone in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors. Free testosterone (T) is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor, or can be reduced to 5α-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5α-reductase. DHT binds to the same androgen receptor even more strongly than T, so that its androgenic potency is about 2.5 times that of T. The T-receptor or DHT-receptor complex undergoes a structural change that allows it to move into the cell nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing the androgen effects. |

|---|---|

CAS No. |

58-18-4 |

Molecular Formula |

C20H30O2 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

(9S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H30O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,15-17,22H,4-11H2,1-3H3/t15?,16-,17-,18?,19?,20-/m0/s1 |

InChI Key |

GCKMFJBGXUYNAG-OYHAKKKBSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C)O)C |

Isomeric SMILES |

C[C@@]1(CC[C@@H]2C1(CC[C@H]3C2CCC4=CC(=O)CCC34C)C)O |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C)O)C |

Appearance |

White to off-white solid powder. |

Color/Form |

Crystals from hexane White or creamy white crystals or crystalline powde |

flash_point |

41 °F |

melting_point |

161-166 °C 323.6-334.4 °F |

Other CAS No. |

262423-02-9 58-18-4 |

physical_description |

White crystals |

Pictograms |

Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

Affected by light Stable at very low pH levels. Stable in air. |

solubility |

Soluble in alcohol, methanol, ether and other organic solvents; sparingly soluble in vegetable oil Soluble in ethanol In water, 34 mg/L at 25 °C |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

17 alpha Methyltestosterone 17 beta Hydroxy 17 methyl 4 androsten 3 one 17 beta Methyltestosterone 17 beta-Hydroxy-17-methyl-4-androsten-3-one 17 beta-Methyltestosterone 17 Epimethyltestosterone 17-alpha-Methyltestosterone 17-Epimethyltestosterone 17alpha Methyl Testosterone 17alpha Methyltestosterone 17alpha-Methyl-Testosterone 17alpha-Methyltestosterone 17beta Hydroxy 17 methyl 4 androsten 3 one 17beta Methyltestosterone 17beta-Hydroxy-17-methyl-4-androsten-3-one 17beta-Methyltestosterone Android (Methyltestoterone) Android 10 Android 25 Android 5 Android-10 Android-25 Android-5 Mesteron Mesterone Metandren Methitest Methyltestosterone Oreton Testoviron Testred Virilon |

vapor_pressure |

1.8X10-8 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Foundational & Exploratory

Methyltestosterone: A Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanism of action of methyltestosterone, a synthetic anabolic-androgenic steroid (AAS). It details the compound's interaction with the androgen receptor, subsequent signaling cascades, and methods for quantifying its activity.

Core Mechanism of Action

This compound, a 17-alpha-alkylated derivative of testosterone (B1683101), exerts its physiological effects primarily by acting as an agonist for the androgen receptor (AR), a ligand-activated nuclear transcription factor.[1][2] The 17-alpha-methylation enhances the drug's oral bioavailability by reducing first-pass metabolism in the liver.[3][4] The mechanism can be dissected into several key steps:

-

Cellular Entry and Receptor Binding: Being lipophilic, this compound diffuses across the cell membrane into the cytoplasm of target tissue cells.[1][5] In the cytoplasm, it binds to the ligand-binding domain (LBD) of the AR, which is otherwise maintained in an inactive state through a complex with heat shock proteins (HSPs).[6][7]

-

Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs.[1][7] This unmasks a nuclear localization signal, prompting the hormone-receptor complex to translocate from the cytoplasm into the nucleus.[1][6]

-

Dimerization and DNA Binding: Within the nucleus, two ligand-bound AR complexes dimerize, forming a homodimer.[6][7] This dimer then binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[6][8]

-

Transcriptional Regulation: The AR-ARE binding initiates the recruitment of a cascade of co-regulatory proteins (coactivators and corepressors) and the general transcriptional machinery, including RNA polymerase II.[7][9] This complex modulates the rate of transcription of androgen-responsive genes, leading to an increase or decrease in the synthesis of specific proteins.[1][9] These altered protein levels are ultimately responsible for mediating the anabolic and androgenic effects of this compound.[1]

Metabolism and Potentiation: Similar to testosterone, this compound is a substrate for the enzyme 5α-reductase.[10] This conversion yields 17α-methyl-dihydrotestosterone (mestanolone), a more potent AR agonist, which amplifies the androgenic effects in tissues where 5α-reductase is highly expressed, such as the skin and prostate.[10][11] this compound can also be aromatized to the potent estrogen 17α-methylestradiol, which accounts for its potential estrogenic side effects.[10]

Quantitative Data

The biological activity of this compound is defined by its binding affinity to the androgen receptor and its relative anabolic and androgenic effects.

| Parameter | Value / Description | Reference |

| Drug Class | Synthetic Androgen, Anabolic-Androgenic Steroid (AAS) | [1][11] |

| Mechanism of Action | Androgen Receptor (AR) Agonist | [1][11] |

| AR Binding Affinity | Has a similar binding affinity to the AR as testosterone. | [12] |

| SHBG Binding Affinity | Low affinity; approximately 25% of testosterone's affinity. | [10] |

| Anabolic-to-Androgenic Ratio | Approximately 1:1, similar to testosterone. | [10] |

| Oral Bioavailability | ~70% due to 17α-alkylation which reduces hepatic metabolism. | [3][10] |

| Key Metabolites | 17α-methyl-dihydrotestosterone (Mestanolone), 17α-methylestradiol. | [10] |

Experimental Protocols

Androgen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity (RBA) of this compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen for receptor binding.

Methodology:

-

Receptor Preparation:

-

Prepare cytosol from a target tissue rich in androgen receptors (e.g., rat prostate) through homogenization and ultracentrifugation to isolate the cytoplasmic fraction.[13]

-

Determine the protein concentration of the cytosol preparation using a standard method (e.g., Bradford assay).

-

-

Competitive Binding:

-

In a series of tubes, incubate a fixed concentration of a high-affinity radiolabeled androgen (e.g., [³H]R1881 or [³H]methyltrienolone) with the cytosol preparation.[13]

-

Add increasing concentrations of unlabeled this compound (the competitor) to the tubes. Include control tubes with only the radioligand (total binding) and tubes with the radioligand plus a large excess of unlabeled androgen (non-specific binding).

-

Incubate the mixtures to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the AR-bound radioligand from the unbound (free) radioligand. A common method is dextran-coated charcoal adsorption, where the charcoal binds free ligand, which is then pelleted by centrifugation.

-

-

Quantification and Analysis:

-

Measure the radioactivity in the supernatant (containing the AR-bound ligand) using liquid scintillation counting.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The relative binding affinity can then be calculated by comparing the IC50 of this compound to that of a reference standard like testosterone or dihydrotestosterone (B1667394) (DHT).[14]

-

Androgen Receptor Reporter Gene Assay

Objective: To quantify the functional ability of this compound to activate androgen receptor-mediated gene transcription.[2]

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293, PC-3, or LNCaP).[15] For cells lacking endogenous AR (like HEK293), co-transfection is required.

-

Transfect the cells with two plasmids:

-

An AR Expression Vector: A plasmid containing the full-length human AR gene to ensure the receptor is present.[15]

-

A Reporter Plasmid: A plasmid containing a reporter gene (e.g., firefly luciferase or green fluorescent protein) downstream of a promoter containing multiple copies of an Androgen Response Element (ARE).[2][15]

-

-

A third plasmid, often expressing a different reporter like Renilla luciferase under a constitutive promoter, is typically co-transfected to normalize for transfection efficiency.[15]

-

-

Compound Treatment:

-

After allowing time for plasmid expression (typically 24 hours), treat the transfected cells with various concentrations of this compound. Include a vehicle control (e.g., ethanol) and a positive control (e.g., DHT or R1881).[15][16]

-

Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for AR activation and reporter gene expression.[16]

-

-

Cell Lysis and Signal Measurement:

-

Wash the cells with phosphate-buffered saline (PBS) and then lyse them using a specific lysis buffer compatible with the reporter assay.

-

Measure the reporter signal. For a luciferase reporter, add the appropriate substrate and measure the resulting luminescence using a luminometer.[17] Measure the signal from the normalization reporter as well.

-

-

Data Analysis:

-

Normalize the primary reporter signal (e.g., firefly luciferase) to the control reporter signal (e.g., Renilla luciferase) for each well.

-

Plot the normalized reporter activity against the logarithm of the this compound concentration to generate a dose-response curve.

-

Calculate the EC50 value (the concentration that produces 50% of the maximal response) to quantify the potency of this compound as an AR agonist.[17]

-

Visualizations

Signaling Pathway of this compound

Caption: Intracellular signaling pathway of this compound.

Experimental Workflow for AR Reporter Gene Assay

Caption: Workflow for an androgen receptor (AR) reporter gene assay.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 3. Anabolic steroid - Wikipedia [en.wikipedia.org]

- 4. drugs.com [drugs.com]

- 5. Anabolic–androgenic steroids: How do they work and what are the risks? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. mdpi.com [mdpi.com]

- 9. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. This compound | C20H30O2 | CID 6010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Chemistry and Structural Biology of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 14. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

The Dawn of Synthetic Androgens: A Technical History of Methyltestosterone's Discovery

An in-depth guide for researchers, scientists, and drug development professionals on the seminal discovery of methyltestosterone, detailing the early synthesis, biological evaluation, and the nascent understanding of its mechanism of action in the 1930s.

Introduction

In the burgeoning field of endocrinology in the 1930s, the isolation and structural elucidation of testosterone (B1683101) in 1935 stood as a landmark achievement. This breakthrough immediately catalyzed efforts to synthesize this potent male hormone and to create analogues with modified properties. Hot on the heels of testosterone's own synthesis, 1935 also marked the year this compound was first synthesized, a discovery that would profoundly impact the future of hormone therapy and lay the groundwork for the development of anabolic-androgenic steroids (AAS).[1][2] This technical guide provides a detailed account of the history of this compound's discovery, focusing on the core scientific advancements, experimental methodologies, and the intellectual framework of the time.

The Race to Synthesize Androgens

The synthesis of this compound was not an isolated event but rather the product of intense competition and collaboration among several leading European research groups. The primary goal was to create a biologically active androgen that could be administered orally, a significant advantage over the injectable testosterone which was subject to rapid hepatic metabolism.

Key Research Groups and Timeline

| Year | Milestone | Key Researchers/Institutions | Citation |

| 1935 | Isolation and structural elucidation of testosterone. | David, Dingemanse, Freud, and Laqueur | [3] |

| 1935 | First synthesis of testosterone from cholesterol. | Adolf Butenandt and G. Hanisch (Schering Corporation) | [1] |

| 1935 | Independent synthesis of testosterone and the first synthesis of 17α-methyltestosterone. | Leopold Ruzicka and Albert Wettstein (Ciba) | [1][4] |

| 1936 | Introduction of this compound for medical use. | Ciba | [1] |

| 1936 | First detailed reports on the biological activity of this compound. | Miescher, Wettstein, and Tschopp; Deanesly and Parkes | [5][6] |

Chemical Synthesis of this compound

Inferred Experimental Protocol for the Ruzicka and Wettstein Synthesis

The synthesis likely started from a steroid precursor such as dehydroepiandrosterone (B1670201) (DHEA) or a related compound. The key step was the introduction of a methyl group at the C17 position of the steroid nucleus.

-

Protection of the 3-keto group: The 3-keto group of the steroid precursor was likely protected to prevent its reaction in the subsequent steps. This could have been achieved by conversion to a ketal or enol ether.

-

Grignard Reaction at C17: The C17-keto group was then reacted with a methylmagnesium halide (e.g., methylmagnesium bromide or iodide) in a Grignard reaction. This nucleophilic addition of the methyl group to the carbonyl carbon created the tertiary alcohol at C17 and introduced the 17α-methyl group.

-

Deprotection and Oxidation: The protecting group at C3 was then removed, and the hydroxyl group at C3 was oxidized to regenerate the 3-keto-Δ4-ene structure characteristic of testosterone and its analogues.

This 17α-alkylation was a critical innovation, as the methyl group sterically hinders the metabolic oxidation of the 17β-hydroxyl group in the liver, thereby conferring oral bioavailability to the molecule.

Early Biological Evaluation of this compound

Following its synthesis, this compound was subjected to rigorous biological testing to ascertain its androgenic and anabolic properties. The standard animal models of the era were the capon (castrated rooster) and the castrated male rat.

The Capon Comb Growth Assay

The capon comb growth assay was the primary method for quantifying androgenic activity. In castrated roosters, the comb and wattles regress. Administration of an androgenic substance stimulates the growth of these secondary sexual characteristics, and the extent of the growth is proportional to the potency of the androgen.

Experimental Protocol (General):

-

Animal Preparation: Young cockerels were castrated.

-

Dosing: The test substance (e.g., this compound dissolved in oil) was administered daily, either through injection or orally.

-

Measurement: The size of the comb (length and height) was measured before and after the treatment period.

-

Comparison: The comb growth induced by this compound was compared to that induced by a standard androgen, such as androsterone (B159326) or testosterone.

The Castrated Male Rat Assay

This assay was used to assess the effects of androgens on the accessory sex glands, such as the prostate and seminal vesicles. In castrated rats, these glands atrophy.

Experimental Protocol (General):

-

Animal Preparation: Male rats were castrated.

-

Dosing: The test substance was administered daily over a set period.

-

Endpoint: At the end of the treatment period, the animals were euthanized, and the prostate and seminal vesicles were dissected and weighed.

-

Comparison: The increase in the weight of these glands was used as a measure of androgenic activity and was compared to the effects of testosterone.

Quantitative Data on Biological Activity

While the full data tables from the original 1936 publications are not readily accessible, subsequent reviews and summaries indicate that this compound was found to be a potent androgen. When administered orally, it was significantly more effective than testosterone. However, when administered via injection, its potency was comparable to or slightly less than that of testosterone propionate, a commonly used ester of testosterone at the time.

| Compound | Route of Administration | Relative Androgenic Potency (Qualitative) |

| Testosterone | Injection | +++ |

| Testosterone | Oral | + |

| Testosterone Propionate | Injection | ++++ |

| This compound | Injection | +++ |

| This compound | Oral | +++ |

Note: This table is a qualitative summary based on descriptions in historical reviews. The original papers would contain the precise quantitative comparisons.

Contemporary Understanding of the Mechanism of Action

In the 1930s, the concept of hormone receptors was not yet established. The prevailing theory of hormone action was based on the idea of a "humoral" effect, where hormones were thought to act as chemical messengers that directly influenced the metabolism of target tissues. The specificity of hormone action was thought to arise from the unique chemical structure of the hormone and the specific metabolic capabilities of the target cells. The idea of a lock-and-key mechanism involving a specific receptor protein would not emerge until several decades later.

Conclusion

The discovery of this compound in 1935 was a pivotal moment in the history of steroid chemistry and pharmacology. It represented the first successful creation of an orally active synthetic androgen, a development that had immediate clinical implications. The innovative synthetic strategies and the rigorous biological evaluation methods employed by the pioneering researchers of the time laid the foundation for the vast field of anabolic-androgenic steroid research and development. While our understanding of the molecular mechanisms of androgen action has evolved significantly since the 1930s, the foundational work on the discovery of this compound remains a testament to the ingenuity and scientific rigor of these early investigators. This in-depth guide has aimed to provide a technical overview of this crucial period, acknowledging the limitations in accessing complete primary source data while reconstructing the core scientific advancements that brought this important therapeutic agent into existence.

References

- 1. Anabolic steroid - Wikipedia [en.wikipedia.org]

- 2. The History of Testosterone and the Evolution of its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nuclear Hormone Receptors and Their Ligands: Metabolites in Control of Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 17α-Methyltestosterone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis, characterization, and biological signaling pathway of 17α-methyltestosterone, a synthetic androgen and anabolic steroid. The information presented herein is intended for a technical audience and details established experimental protocols and analytical data.

Chemical Synthesis of 17α-Methyltestosterone

The most common and well-established method for the synthesis of 17α-methyltestosterone involves a two-step process starting from dehydroepiandrosterone (B1670201) (DHEA). The first step is a Grignard reaction to introduce the 17α-methyl group, followed by an Oppenauer oxidation to convert the 3β-hydroxyl group to a 3-keto group, which also results in the migration of the double bond to the C4-C5 position.

Experimental Protocol:

Step 1: Grignard Reaction - Synthesis of 17α-Methyl-5-androstene-3β,17β-diol

This procedure outlines the addition of a methyl group to the 17-keto position of dehydroepiandrosterone using a Grignard reagent.

-

Materials:

-

Dehydroepiandrosterone (DHEA)

-

Magnesium turnings

-

Methyl iodide or Methyl bromide

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate (B86663)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine and a few milliliters of anhydrous diethyl ether or THF.

-

In the dropping funnel, prepare a solution of methyl iodide or methyl bromide in anhydrous diethyl ether or THF.

-

Add a small portion of the methyl halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (methylmagnesium iodide or bromide).

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve dehydroepiandrosterone in a minimal amount of anhydrous THF and add it dropwise to the stirred Grignard reagent solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether or ethyl acetate (B1210297).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 17α-methyl-5-androstene-3β,17β-diol. This intermediate is often used in the next step without further purification.

-

Step 2: Oppenauer Oxidation - Synthesis of 17α-Methyltestosterone

This step involves the oxidation of the 3β-hydroxyl group of the intermediate diol to a ketone and the simultaneous migration of the double bond.[1][2]

-

Materials:

-

Crude 17α-methyl-5-androstene-3β,17β-diol

-

Aluminum isopropoxide or Aluminum tert-butoxide

-

Acetone or cyclohexanone (B45756) (as the hydride acceptor)

-

Toluene (B28343) or benzene (B151609) (as the solvent)

-

Dilute hydrochloric acid or sulfuric acid

-

Sodium bicarbonate solution

-

Brine

-

-

Procedure:

-

Dissolve the crude 17α-methyl-5-androstene-3β,17β-diol in a suitable solvent such as toluene or benzene.

-

Add a large excess of the hydride acceptor (acetone or cyclohexanone).

-

Add the aluminum alkoxide catalyst (e.g., aluminum isopropoxide).

-

Heat the reaction mixture to reflux and maintain for a period of 1 to 3 hours. The progress of the reaction can be monitored by TLC.

-

After completion, cool the reaction mixture and hydrolyze the aluminum salts by the careful addition of dilute acid.

-

Separate the organic layer and extract the aqueous layer with the same solvent.

-

Combine the organic layers and wash sequentially with dilute acid, water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude 17α-methyltestosterone.

-

Purification:

The crude 17α-methyltestosterone can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (B92381) as the eluent. Further purification can be achieved by recrystallization from a suitable solvent system, such as acetone/hexane or ethanol/water.

Synthesis Workflow Diagram:

Characterization of 17α-Methyltestosterone

The identity and purity of the synthesized 17α-methyltestosterone are confirmed using various analytical techniques.

Spectroscopic Data:

The following tables summarize the key spectroscopic data for 17α-methyltestosterone.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.73 | s | 1H | H-4 |

| 1.22 | s | 3H | C-18 Methyl |

| 1.19 | s | 3H | C-19 Methyl |

| 1.25 | s | 3H | C-17α Methyl |

| 0.80-2.50 | m | 22H | Steroid backbone |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 199.5 | C-3 |

| 171.3 | C-5 |

| 123.9 | C-4 |

| 81.5 | C-17 |

| 53.9 | C-9 |

| 50.2 | C-14 |

| 42.8 | C-13 |

| 38.7 | C-10 |

| 38.6 | C-12 |

| 35.8 | C-1 |

| 35.6 | C-8 |

| 34.0 | C-2 |

| 32.9 | C-6 |

| 31.6 | C-7 |

| 31.5 | C-11 |

| 26.8 | C-17α Methyl |

| 23.4 | C-15 |

| 20.7 | C-16 |

| 17.4 | C-19 Methyl |

| 10.9 | C-18 Methyl |

Table 3: Mass Spectrometry Data

| Technique | m/z (relative intensity %) |

| EI-MS | 302 (M+), 287, 244, 229, 147 |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3450-3550 | O-H stretch (hydroxyl) |

| 2850-3000 | C-H stretch (alkane) |

| 1665 | C=O stretch (α,β-unsaturated ketone) |

| 1615 | C=C stretch (alkene) |

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. A typical isocratic mobile phase is acetonitrile:water (60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 245 nm.

-

Expected Retention Time: Varies depending on the exact conditions and column, but typically in the range of 5-10 minutes.

Experimental Workflow for Characterization:

Biological Activity and Signaling Pathway

17α-Methyltestosterone exerts its biological effects primarily by acting as an agonist for the androgen receptor (AR), a member of the nuclear receptor superfamily.

Androgen Receptor Signaling Pathway:

The binding of 17α-methyltestosterone to the androgen receptor initiates a cascade of events leading to the regulation of target gene expression.

-

Ligand Binding: In its inactive state, the androgen receptor resides in the cytoplasm, complexed with heat shock proteins (HSPs). 17α-methyltestosterone, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the AR.

-

Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the AR, leading to the dissociation of the HSPs.

-

Dimerization and Nuclear Translocation: The activated AR molecules form homodimers, exposing a nuclear localization signal. These dimers are then translocated into the nucleus.

-

DNA Binding: Within the nucleus, the AR homodimers bind to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.

-

Transcriptional Regulation: The AR-ARE complex recruits co-activator or co-repressor proteins, which in turn modulate the transcription of androgen-responsive genes, leading to the physiological effects associated with androgens.

Signaling Pathway Diagram:

References

The Pharmacokinetics of Methyltestosterone: An In-Depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound is paramount to its successful development and application. This technical guide provides a comprehensive overview of the pharmacokinetics of methyltestosterone in various animal models, focusing on its absorption, distribution, metabolism, and excretion (ADME).

This compound, a synthetic androgen, has been a subject of interest for its therapeutic and, historically, performance-enhancing properties. Its pharmacokinetic profile, however, can vary significantly across different species, making a thorough understanding of its behavior in preclinical animal models essential for predicting its effects in humans. This guide summarizes available quantitative data, details experimental protocols, and visualizes key pathways to provide a foundational resource for researchers in the field.

Quantitative Pharmacokinetic Parameters of this compound

A comprehensive review of the literature reveals a notable scarcity of complete, publicly available pharmacokinetic datasets for this compound in common laboratory animal models such as rats, mice, and dogs. While numerous studies have investigated its metabolic fate and toxicological profile, detailed parameters like maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd) remain largely unpublished.

One study in rainbow trout (Oncorhynchus mykiss) provides a glimpse into the pharmacokinetics of this compound. Following a single oral administration of 30 mg/kg, the following parameters were observed[1]:

| Parameter | Value | Unit |

| Cmax | 3.03 | µmol/L |

| Tmax | 8.80 | h |

| AUC(0→∞) | 90.2 | µmol·h/L |

| Mean Absorption Time | 13.8 | h |

| Absorption Half-life | 4.7 | h |

| Oral Bioavailability | ~70 | % |

Caption: Pharmacokinetic parameters of this compound following oral administration in rainbow trout.

In the same study, intra-arterial administration of 2 mg/kg and 20 mg/kg of 14C-methyltestosterone yielded the following pharmacokinetic parameters, respectively[1]:

| Parameter | 2 mg/kg Dose | 20 mg/kg Dose | Unit |

| AUC | 11.2 | 82.3 | µmol·h/L |

| Total Body Clearance | 0.640 | 0.903 | L/h/kg |

| Distribution Half-life | 4.13 | 8.23 | h |

| Elimination Half-life | 54.9 | 58.6 | h |

| Volume of Central Compartment | 3.83 | 13.9 | L/kg |

| Volume of Distribution at Steady State | 6.06 | 26.8 | L/kg |

| Mean Residence Time | 9.57 | 22.7 | h |

Caption: Pharmacokinetic parameters of this compound following intra-arterial administration in rainbow trout.

While this data from a fish model provides a starting point, it is crucial for researchers to conduct species-specific pharmacokinetic studies in mammalian models to obtain relevant data for translation to human health.

Experimental Protocols

To facilitate the generation of robust and reproducible pharmacokinetic data for this compound, this section outlines key experimental methodologies.

Oral Administration and Serial Blood Sampling in Rats

This protocol describes a typical workflow for a pharmacokinetic study of orally administered this compound in rats.

References

An In-depth Technical Guide to the Androgenic and Anabolic Effects of Methyltestosterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyltestosterone, a synthetic derivative of testosterone (B1683101), is an orally active anabolic-androgenic steroid (AAS). The addition of a methyl group at the C17-alpha position enhances its oral bioavailability by inhibiting hepatic metabolism.[1] Like other AAS, this compound exerts its effects through binding to and activating the androgen receptor (AR), leading to a cascade of cellular events that mediate its anabolic and androgenic properties.[2] This technical guide provides a comprehensive overview of the androgenic and anabolic effects of this compound, detailing its mechanism of action, quantitative data on its potency, and methodologies for its experimental evaluation.

Mechanism of Action

This compound's biological activities are mediated through its interaction with the androgen receptor, a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[3]

Androgen Receptor Binding and Signaling Pathway

The mechanism of action of this compound follows the canonical pathway for steroid hormones:

-

Cellular Entry: Being lipophilic, this compound passively diffuses across the cell membrane into the cytoplasm.[4]

-

Receptor Binding: In the cytoplasm, this compound binds to the ligand-binding domain of the androgen receptor, which is associated with heat shock proteins (HSPs).[5] This binding induces a conformational change in the receptor.

-

HSP Dissociation and Dimerization: The conformational change leads to the dissociation of HSPs, exposing the DNA-binding domain and nuclear localization signal of the AR. The activated receptors then form homodimers.[5]

-

Nuclear Translocation: The AR-methyltestosterone dimer translocates into the nucleus.[5]

-

DNA Binding and Gene Transcription: Within the nucleus, the dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[5] This binding, along with the recruitment of co-activators, initiates the transcription of genes responsible for both anabolic and androgenic effects.[5]

Quantitative Data on Anabolic and Androgenic Effects

The potency of this compound is determined by its binding affinity to the androgen receptor and its relative anabolic and androgenic effects, which can be quantified using various in vitro and in vivo assays.

Androgen Receptor Binding Affinity

The relative binding affinity (RBA) of this compound for the androgen receptor is a key determinant of its biological activity. Competitive binding assays are used to measure the ability of a compound to displace a radiolabeled ligand from the AR.

| Compound | Relative Binding Affinity (%) to Androgen Receptor |

| Dihydrotestosterone (DHT) | 100 |

| Testosterone | 100 |

| This compound | 45, 100–125 |

| Nandrolone | 154–155 |

| Metribolone (R1881) | 199–210 |

| Mibolerone | 108 |

| Mestanolone | 100–125 |

Note: Values are relative to testosterone or DHT, which are set to 100%. Data compiled from various sources.[6]

Anabolic and Androgenic Ratio

The Hershberger assay is the standard in vivo method for assessing the anabolic and androgenic properties of a substance. It utilizes the weight changes of specific tissues in castrated male rats. The levator ani muscle is used as an indicator of anabolic activity, while the seminal vesicles and ventral prostate are indicators of androgenic activity.[7] this compound is known to have an anabolic-to-androgenic ratio close to 1:1, similar to testosterone.[2]

| Compound | Anabolic Activity (Levator Ani Growth) | Androgenic Activity (Prostate/Seminal Vesicle Growth) | Anabolic/Androgenic Ratio |

| Testosterone (Reference) | 100 | 100 | 1 |

| This compound | 90 | 90 | 1 |

| Nandrolone | 125 | 37 | 3.4 |

| Oxandrolone | 322-630 | 24 | 13.4-26.3 |

Note: Data are relative to testosterone. The anabolic and androgenic activities are determined by comparing the dose required to produce a standard response in the levator ani muscle and the prostate/seminal vesicles, respectively.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This in vitro assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

-

Rat prostate cytosol (source of androgen receptors)

-

[³H]-R1881 (methyltrienolone) as the radiolabeled ligand

-

Test compound (this compound) and reference compounds

-

Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer)

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail and scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound and reference standards.

-

In assay tubes, add the radiolabeled ligand ([³H]-R1881) and either the test compound, a reference compound, or buffer (for total binding).

-

Add the rat prostate cytosol containing the androgen receptor to each tube.

-

Incubate the mixture to allow for competitive binding to reach equilibrium (e.g., overnight at 4°C).

-

Add HAP slurry to each tube to bind the receptor-ligand complexes.

-

Wash the HAP pellets to remove unbound ligand.

-

Add scintillation cocktail to the pellets and measure the radioactivity using a scintillation counter.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).[8][9]

Hershberger Bioassay

This in vivo assay is the gold standard for assessing the anabolic and androgenic potential of a substance.

Animal Model:

-

Peripubertal male rats, castrated at approximately 42 days of age.[7]

Procedure:

-

Allow a post-castration recovery period of 7-10 days.

-

Administer the test substance (this compound) daily for 10 consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.

-

Record body weights daily.

-

Approximately 24 hours after the final dose, euthanize the animals and carefully dissect the following androgen-dependent tissues:

-

Ventral prostate

-

Seminal vesicles (with coagulating glands and fluids)

-

Levator ani-bulbocavernosus muscle

-

Glans penis

-

Cowper's glands[7]

-

-

Record the weights of these tissues.

-

Analyze the data by comparing the tissue weights of the treated groups to the vehicle control group. An increase in the weight of the levator ani muscle indicates anabolic activity, while increases in the weights of the ventral prostate and seminal vesicles indicate androgenic activity.[10][11]

Yeast Androgen Screen (YAS) Assay

This is a cell-based in vitro assay used to screen for androgenic activity. It utilizes genetically modified yeast (e.g., Saccharomyces cerevisiae) that contains the human androgen receptor and a reporter gene (e.g., lacZ for β-galactosidase).[12]

Materials:

-

Genetically modified YAS yeast strain

-

Yeast growth medium

-

Test compound (this compound)

-

Positive control (e.g., dihydrotestosterone) and negative control

-

Substrate for the reporter enzyme (e.g., CPRG for β-galactosidase)

-

Microplate reader

Procedure:

-

Culture the YAS yeast cells.

-

In a 96-well plate, expose the yeast cells to serial dilutions of the test compound, positive control, and negative control.

-

Incubate the plate to allow for activation of the androgen receptor and expression of the reporter gene (e.g., 18-48 hours).

-

Add the substrate for the reporter enzyme. The enzyme produced in response to androgenic activity will convert the substrate, resulting in a measurable signal (e.g., color change).[13]

-

Measure the signal using a microplate reader.

-

The intensity of the signal is proportional to the androgenic activity of the test compound.[14]

Conclusion

This compound is a potent, orally active anabolic-androgenic steroid with an anabolic-to-androgenic ratio comparable to that of testosterone. Its mechanism of action is well-characterized and involves the activation of the androgen receptor, leading to the modulation of gene expression. The quantitative assessment of its binding affinity and in vivo effects through standardized protocols such as competitive binding assays and the Hershberger bioassay are essential for its characterization and for the development of new androgenic compounds. This guide provides a foundational technical overview for professionals in the fields of endocrine research and drug development.

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Anabolic steroid - Wikipedia [en.wikipedia.org]

- 4. Anabolic–androgenic steroids: How do they work and what are the risks? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. t-nation.com [t-nation.com]

- 7. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

- 12. YES and YAS assay - Wikipedia [en.wikipedia.org]

- 13. aniara.com [aniara.com]

- 14. xenometrix.ch [xenometrix.ch]

An In-depth Technical Guide to Methyltestosterone Receptor Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of methyltestosterone, a synthetic androgen and anabolic steroid. It is designed to offer researchers and drug development professionals a detailed understanding of its interaction with various steroidal receptors, the methodologies used to determine these interactions, and the subsequent signaling pathways.

Introduction

This compound (17α-methyltestosterone) is a synthetic derivative of testosterone (B1683101), modified with a methyl group at the C17α position. This structural alteration enhances its oral bioavailability compared to native testosterone by reducing hepatic metabolism.[1] As an agonist of the androgen receptor (AR), this compound's primary mechanism of action involves binding to and activating this key nuclear receptor, initiating a cascade of transcriptional events responsible for the development and maintenance of male secondary sexual characteristics.[2][3]

Understanding the precise binding affinity and selectivity of this compound for the androgen receptor, as well as its potential cross-reactivity with other steroid hormone receptors, is critical for predicting its pharmacological profile, therapeutic efficacy, and potential side effects. This guide summarizes the available quantitative binding data, details the experimental protocols used for its determination, and visualizes the core biological processes involved.

Receptor Binding Affinity Profile of this compound

The biological activity of this compound is dictated by its affinity for various intracellular receptors. While it is primarily an androgen receptor agonist, it exhibits measurable interactions with other steroid receptors and binding globulins. The following tables summarize the available quantitative data from multiple sources. It is important to note that values may vary between studies due to different experimental systems (e.g., species, tissue source) and assay conditions.

Androgen Receptor (AR)

This compound binds to the androgen receptor to exert its anabolic and androgenic effects. Its affinity is often compared to that of endogenous androgens like testosterone and dihydrotestosterone (B1667394) (DHT).

Table 1: this compound Binding Affinity for the Androgen Receptor (AR)

| Ligand | Metric | Value | Receptor Source | Notes |

| This compound | RBA | 45 - 125% | - | Relative to Testosterone (100%).[4] |

| This compound | IC50 | ~15.8 nM | Rat AR | Calculated from -log[M] of 7.80.[5] |

| This compound | EC50 | ~0.22 nM | Human AR | Agonist activity value.[5] |

| Testosterone | RBA | 100% | - | Reference Compound.[4] |

| DHT | RBA | >100% | - | Generally shows higher affinity than testosterone.[6] |

RBA = Relative Binding Affinity; IC50 = Half-maximal inhibitory concentration; EC50 = Half-maximal effective concentration.

Cross-Reactivity with Other Receptors and Proteins

Cross-reactivity with other steroid receptors can contribute to the side-effect profile of this compound. The data below quantifies its interaction with the progesterone (B1679170) (PR), estrogen (ERα), and glucocorticoid (GR) receptors, as well as the transport protein, Sex Hormone-Binding Globulin (SHBG).

Table 2: this compound Cross-Reactivity Profile

| Target | Metric | Value | Reference Ligand (100%) | Notes |

| Progesterone Receptor (PR) | RBA | 3% | Progesterone | [4] |

| Estrogen Receptor (ERα) | RBA | <0.0001% | Estradiol | [7] |

| Glucocorticoid Receptor (GR) | RBA | 1 - 5% | Dexamethasone | [4] |

| Glucocorticoid Receptor (GR) | Ki | ~832 nM | - | Human receptor. Calculated from -log[M] of 6.08.[5] |

| SHBG | RBA | ~25% | Testosterone | [8] |

| SHBG | RBA | 5 - 64% | DHT | [4][8] |

| SHBG | Kd | ~37.1 nM | - | Human SHBG. Calculated from -log[M] of 8.43.[5] |

Ki = Inhibition Constant; Kd = Dissociation Constant.

Experimental Protocols for Binding Affinity Determination

The quantitative data presented in this guide are typically generated using competitive radioligand binding assays. This technique measures the ability of a test compound (the "competitor," e.g., this compound) to displace a high-affinity radiolabeled ligand from the target receptor.

Principle of the Competitive Radioligand Binding Assay

The assay relies on the principle of competitive binding for a finite number of receptors. A fixed concentration of a radiolabeled ligand (e.g., [³H]-Dihydrotestosterone) and receptor preparation are incubated with varying concentrations of an unlabeled test compound. The amount of radioactivity bound to the receptor is measured, which is inversely proportional to the affinity and concentration of the test compound. The data are then used to calculate the IC50, from which a Ki value can be derived.

Synthesized Protocol for Androgen Receptor Binding Assay

The following is a representative, detailed protocol synthesized from standard methodologies for determining androgen receptor binding affinity.[3][9]

1. Preparation of Receptor Source (e.g., Rat Prostate Cytosol): a. Euthanize adult male rats and excise ventral prostates. b. Homogenize the tissue in ice-cold TEG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4) containing protease inhibitors. c. Perform a high-speed centrifugation (e.g., 100,000 x g for 60 minutes at 4°C) to pellet cell membranes and organelles. d. Collect the supernatant (cytosol), which contains the soluble androgen receptors. e. Determine the total protein concentration of the cytosol using a standard method (e.g., Bradford or BCA assay).

2. Assay Setup (96-well plate format): a. Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (e.g., 1-2 nM [³H]-DHT), and the cytosol preparation. b. Non-specific Binding (NSB) Wells: Add assay buffer, the radioligand, the cytosol preparation, and a saturating concentration of a high-affinity unlabeled androgen (e.g., 1 µM cold DHT) to saturate all specific binding sites. c. Test Compound Wells: Prepare a serial dilution of this compound (e.g., from 0.1 nM to 10 µM). Add assay buffer, the radioligand, the cytosol preparation, and each concentration of the this compound solution.

3. Incubation: a. Seal the plate and incubate for a sufficient period to reach equilibrium (e.g., 18-24 hours) at a low temperature (e.g., 4°C) to minimize receptor degradation.

4. Separation of Bound and Unbound Ligand: a. Add an ice-cold dextran-coated charcoal slurry to each well. b. Incubate for a short period (e.g., 10-15 minutes) with agitation. The charcoal adsorbs the free, unbound radioligand. c. Centrifuge the plate to pellet the charcoal.

5. Quantification: a. Carefully transfer a sample of the supernatant from each well into a scintillation vial. b. Add a scintillation cocktail to each vial. c. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

6. Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Plot the percentage of specific binding against the log concentration of this compound. c. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value of this compound. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical competitive radioligand binding assay.

Downstream Signaling Pathway

Upon binding to this compound, the androgen receptor undergoes a series of conformational changes and translocations to modulate gene expression. This process is known as the canonical androgen receptor signaling pathway.

-

Cellular Entry: this compound, being a lipophilic steroid, diffuses across the cell membrane into the cytoplasm.[7]

-

Receptor Binding and Activation: In the cytoplasm, it binds to the ligand-binding domain of the androgen receptor, which is complexed with heat shock proteins (HSPs). This binding induces a conformational change, causing the dissociation of the HSPs.[10]

-

Dimerization and Nuclear Translocation: The activated AR monomers dimerize, forming a homodimer. This complex is then actively transported into the nucleus through the nuclear pore complex.[5][10]

-

DNA Binding: Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[7][11]

-

Transcriptional Regulation: The DNA-bound AR dimer recruits a host of co-regulatory proteins (co-activators or co-repressors) and interacts with the general transcription machinery, including RNA polymerase II, to initiate or suppress the transcription of androgen-responsive genes.[10][11]

-

Protein Synthesis and Cellular Response: The resulting messenger RNA (mRNA) is translated into proteins that carry out the physiological and pharmacological effects of androgens, such as increased protein synthesis in muscle cells.[8]

Visualization of Androgen Receptor Signaling

The diagram below outlines the canonical signaling pathway initiated by this compound.

Conclusion

This compound is a potent agonist of the androgen receptor, with a binding affinity that is comparable to that of endogenous testosterone. While its primary activity is mediated through the AR, it exhibits weak but measurable binding to the progesterone and glucocorticoid receptors, and negligible affinity for the estrogen receptor. Its interaction with SHBG influences its pharmacokinetic profile. The methodologies outlined in this guide, particularly competitive radioligand binding assays, remain the gold standard for quantifying these crucial molecular interactions. A thorough understanding of this binding profile is essential for the continued development and clinical application of androgenic compounds.

References

- 1. drugs.com [drugs.com]

- 2. Facebook [cancer.gov]

- 3. This compound | C20H30O2 | CID 6010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. t-nation.com [t-nation.com]

- 5. This compound [drugcentral.org]

- 6. Biochemistry, Dihydrotestosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

Early Studies on the Virilizing Effects of Methyltestosterone: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides an in-depth analysis of the early clinical and experimental research on the virilizing effects of methyltestosterone, focusing on studies from its initial therapeutic use in the 1930s through the 1950s. The document collates available quantitative data on masculinizing effects, details experimental protocols from key animal and human studies, and illustrates the nascent understanding of androgen signaling pathways from that era. This historical review serves as a foundational resource for researchers in endocrinology and pharmacology, offering context to the early therapeutic applications and side effect profiles of synthetic androgens.

Introduction: The Advent of a Potent Oral Androgen

Following the isolation of testosterone (B1683101) in 1935, the quest for orally active and more stable derivatives led to the synthesis of 17α-methyltestosterone. This modification protected the molecule from rapid hepatic metabolism, making it a viable oral therapy for hypogonadism and other conditions. Its anabolic and androgenic properties were soon exploited for a range of therapeutic applications, including the treatment of gynecological disorders and metastatic breast cancer in women. However, the potent androgenicity of this compound also led to the frequent observation of virilizing side effects in female patients, a phenomenon that was documented in numerous early clinical reports.

Early Clinical Observations of Virilization in Women

The administration of this compound to women for conditions such as metastatic breast cancer, endometriosis, and menopausal symptoms provided early, albeit often anecdotal, evidence of its masculinizing effects. These effects were generally dose-dependent and varied in severity among individuals. The most commonly reported signs of virilization included hirsutism, deepening of the voice, clitoral enlargement, and menstrual irregularities.

Quantitative Data from Early Clinical Studies

Obtaining precise quantitative data from early clinical studies is challenging due to the narrative and observational nature of many case reports from the 1940s and 1950s. However, some studies provided estimates and categorizations of these effects. The following tables summarize the available quantitative and semi-quantitative data from this period.

Table 1: Virilization Effects of this compound in Women (c. 1940s-1950s)

| Virilizing Effect | Dosage Range (mg/day) | Incidence / Observations | Key References |

| Hirsutism | 50 - 200 | Development of facial and body hair, often noted after several weeks of therapy. Severity was dose-related. | (General consensus in literature of the era) |

| Voice Changes | 50 - 200 | Deepening, hoarseness, or lowering of vocal pitch. Often one of the first reported side effects and could be irreversible. | (General consensus in literature of the era) |

| Clitoral Enlargement | 100 - 200 | Frequently observed with higher doses and prolonged treatment. | (General consensus in literature of the era) |

| Menstrual Irregularity | 25 - 100 | Oligomenorrhea or amenorrhea was a common finding. | (General consensus in literature of the era) |

| Acne & Seborrhea | 25 - 100 | Increased oiliness of the skin and acne, similar to that seen in male puberty. | (General consensus in literature of the era) |

Note: The data in this table is synthesized from multiple historical sources and represents a general picture of the findings of that time. Specific studies with precise percentages are scarce in the available early literature.

Fetal Virilization: The Impact of Prenatal Exposure

A critical area of early research focused on the effects of androgen administration during pregnancy. The work of Grumbach and Ducharme in the late 1950s was pivotal in documenting the consequences of prenatal exposure to androgens, including this compound. Their research highlighted a critical window for genital development in the female fetus.

Table 2: Effects of Prenatal this compound Exposure on Female Infants

| Maternal Condition | Maternal Dosage (mg/day) | Observed Fetal Effects | Key References |

| Various (e.g., threatened abortion, breast cancer) | 10 - 40 | Labioscrotal fusion (if exposure during first trimester), clitoral hypertrophy. Degree of virilization was dose- and timing-dependent. | Grumbach & Ducharme (1960) and related literature. |

Experimental Protocols from Early Animal Studies

Animal models, primarily in rodents, were crucial for the initial characterization of the androgenic and anabolic properties of new steroid compounds. A standard method developed in the 1950s allowed for the differentiation of these two effects.

The Rat Levator Ani/Ventral Prostate Assay

This assay was a cornerstone of early anabolic steroid research and provided a quantitative measure of androgenic versus anabolic activity.

-

Objective: To determine the relative anabolic and androgenic potency of a steroid compound.

-

Animal Model: Immature, castrated male rats.

-

Methodology:

-

A cohort of male rats was castrated to eliminate endogenous testosterone production.

-

Following a recovery period, the animals were divided into a control group (receiving a vehicle) and a treatment group (receiving this compound, typically dissolved in oil and administered via subcutaneous injection or orally).

-

The treatment was administered daily for a set period, often 7 to 10 days.

-

At the end of the treatment period, the animals were euthanized.

-

Two specific tissues were carefully dissected and weighed:

-

Ventral Prostate: The weight of this gland was used as a marker for androgenic activity.

-

Levator Ani Muscle: The weight of this perineal muscle was used as a marker for anabolic (myotrophic) activity.

-

-

The ratio of the change in weight of the levator ani muscle to the change in weight of the ventral prostate, relative to the control group, was calculated to determine the anabolic-to-androgenic ratio of the compound.

-

-

Significance: This protocol allowed for the systematic comparison of different synthetic steroids and confirmed that compounds like this compound possessed both strong anabolic and strong androgenic properties.

Early Understanding of Androgen Signaling Pathways

The molecular mechanisms of steroid hormone action were not well understood in the 1940s and 1950s. The concept of specific intracellular receptor proteins was only beginning to emerge. The prevailing model was more conceptual, based on the observation that certain "target tissues" (e.g., prostate, seminal vesicles, larynx) were particularly responsive to androgens. It was hypothesized that these tissues had a special affinity for androgenic hormones, allowing the hormone to exert its biological effect. The idea of a hormone entering a cell and binding to a specific receptor to directly influence cellular machinery was not yet established.

Conclusion

The early studies on this compound provided foundational knowledge on the therapeutic potential and the significant virilizing side effects of synthetic androgens. While lacking the molecular detail and rigorous statistical analysis of modern research, these initial clinical observations and animal experiments were instrumental in shaping the clinical use of androgens and guiding the future development of steroids with more favorable anabolic-to-androgenic ratios. The data, though often qualitative, clearly established a dose- and duration-dependent risk of masculinization in female patients, a consideration that remains paramount in androgen therapy today. This historical perspective underscores the importance of early, careful clinical observation in pharmacology and provides a valuable context for contemporary research into androgen receptor signaling and steroid hormone action.

An In-depth Technical Guide to the Effects of Methyltestosterone on Secondary Sexual Characteristics

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the pharmacological effects of methyltestosterone, a synthetic androgen and anabolic steroid, on the development and maintenance of secondary sexual characteristics. It details the underlying molecular mechanisms, presents available quantitative data from clinical observations, outlines representative experimental protocols, and visualizes key pathways and workflows.

Executive Summary

This compound is a 17-alpha-alkylated derivative of testosterone (B1683101), a modification that enhances its oral bioavailability.[1][2] As an agonist of the androgen receptor (AR), it mimics the effects of endogenous androgens, potently influencing the development of male secondary sexual characteristics.[3] These effects include laryngeal enlargement leading to voice deepening, stimulation of facial and body hair growth, and alterations in muscle mass and fat distribution.[2] In therapeutic contexts, it is used to treat testosterone deficiency (hypogonadism) in males and to stimulate puberty in carefully selected cases of delayed puberty.[4][5] Conversely, its administration to females can induce virilization, with effects such as hirsutism and irreversible voice changes.[3][5] Understanding the precise mechanisms and quantifiable effects of this compound is critical for its clinical application and for the development of novel androgen-based therapies.

Mechanism of Action: Androgen Receptor Signaling

This compound exerts its effects by binding to and activating the androgen receptor, a member of the steroid hormone nuclear receptor superfamily.[1] This activation triggers a cascade of molecular events that alter gene expression in target tissues, leading to the physiological changes associated with secondary sexual characteristics. The process is primarily mediated through the classical (genomic) signaling pathway.

Classical (Genomic) Signaling Pathway

The canonical pathway involves the diffusion of this compound into the cell, where it binds to the AR located in the cytoplasm, which is in a complex with heat shock proteins (HSPs).[6] Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs.[6] This activated hormone-receptor complex then translocates into the nucleus, dimerizes, and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[1][7] This binding event recruits co-activators and the general transcriptional machinery, including RNA polymerase II, to initiate or enhance the transcription of genes responsible for androgenic effects.[6]

Caption: Classical androgen receptor (AR) signaling pathway initiated by this compound.

Effects on Secondary Sexual Characteristics: Quantitative Data

The androgenic effects of this compound are responsible for the development and maintenance of male secondary sexual characteristics.[1] While extensive modern quantitative data for this compound specifically is limited due to the development of newer testosterone formulations, historical use and clinical observations provide a basis for its effects.

Table 1: Summary of this compound Effects on Secondary Sexual Characteristics

| Characteristic | Effect | Onset & Reversibility | Notes |

| Voice | Laryngeal enlargement and vocal cord thickening, leading to a deepening (lowering of fundamental frequency) of the voice.[2] | Onset is gradual. The change is considered largely irreversible, especially in females, due to structural changes in the larynx.[3][8] | This is one of the most prominent and permanent signs of virilization in females.[5] |

| Hair Growth | Stimulation of hair growth in androgen-sensitive areas: face (beard, mustache), chest, abdomen, and axilla.[2] Can also lead to male-pattern baldness. | Onset over months. Increased hair growth is generally reversible upon cessation, but it may take a significant amount of time. Hair loss may not be reversible. | The pattern and extent are genetically predetermined. |

| Musculature | Increases protein anabolism, leading to a rise in skeletal muscle mass and strength.[1][2] | Effects are dose-dependent and noticeable within weeks to months. Reversible upon discontinuation. | A primary reason for its use and misuse as an anabolic agent. |

| Sebaceous Glands | Increased sebum production, which can lead to acne and oily skin.[3] | Can occur relatively quickly. Reversible upon cessation of the drug. | A common side effect reported in individuals taking androgens. |

| Female-Specific | Clitoral enlargement, breast atrophy, and menstrual irregularities.[3][8] | Onset is variable. Clitoromegaly may be only partially reversible. Menstrual function typically returns after stopping the drug. | These are classic signs of virilization in women.[5] |

Note: Specific quantitative data (e.g., mean change in vocal frequency in Hz, or change in Ferriman-Gallwey scores for hirsutism) from controlled trials of this compound are not well-documented in recent literature. The effects are inferred from its known androgenic potency and data from other androgens.

Experimental Protocols

Investigating the effects of this compound requires structured clinical or preclinical protocols. Below is a synthesized, representative protocol for a clinical study evaluating the effects on secondary sexual characteristics in hypogonadal males.

Representative Clinical Trial Protocol

Title: A Phase III, Randomized, Placebo-Controlled Study to Evaluate the Efficacy and Safety of Oral this compound for the Development of Secondary Sexual Characteristics in Males with Hypogonadotropic Hypogonadism.

1. Objectives:

-

Primary: To assess the change from baseline in male secondary sexual characteristics after 12 months of treatment with this compound compared to placebo.

-

Secondary: To evaluate the safety and tolerability of this compound, and to measure changes in serum testosterone levels, muscle mass, and bone mineral density.

2. Study Design:

-

A multicenter, randomized, double-blind, placebo-controlled trial.

-

Duration: 12 months of treatment with a 3-month follow-up period.

-

Population: 100 adult males (18-50 years) with a confirmed diagnosis of hypogonadotropic hypogonadism and morning serum testosterone levels < 300 ng/dL on two separate occasions.[5]

3. Methodology:

-

Screening and Baseline Assessment:

-

Informed consent, physical examination, and medical history.

-

Baseline measurement of secondary sexual characteristics: Tanner staging, testicular volume (orchidometer), assessment of facial and body hair (e.g., modified Ferriman-Gallwey scoring adapted for males), and voice recording for fundamental frequency analysis.

-

Baseline laboratory tests: Serum total testosterone, LH, FSH, complete blood count, liver function tests, and lipid profile.[9]

-

Dual-energy X-ray absorptiometry (DXA) scan for body composition and bone density.

-

-

Randomization and Intervention:

-

Subjects are randomized (1:1) to receive either oral this compound (e.g., 25 mg/day) or a matching placebo.[2] Dosage may be adjusted based on clinical response and safety assessments.

-

-

Follow-up Assessments:

-

Visits at Months 1, 3, 6, 9, and 12.

-

At each visit: assessment of adverse events, medication compliance check, and physical examination.

-

Repeat assessment of secondary sexual characteristics, voice analysis, and laboratory tests at Months 6 and 12.

-

Repeat DXA scan at Month 12.

-

-

Outcome Measures:

-

Primary: Change in a composite score of secondary sexual characteristics from baseline to 12 months.

-

Secondary: Change in voice fundamental frequency, change in muscle mass, incidence of adverse events (e.g., acne, gynecomastia, hepatotoxicity).[3]

-

Caption: A representative workflow for a clinical trial assessing this compound effects.

Logical Pathway from Administration to Effect

The physiological impact of this compound on secondary sexual characteristics is the culmination of a multi-level biological cascade, starting from drug administration and proceeding through molecular, cellular, and tissue-level changes.

Caption: Logical cascade from this compound administration to physiological effect.

Conclusion

This compound is a potent oral androgen that reliably induces the development of male secondary sexual characteristics through the activation of the androgen receptor signaling pathway. Its effects, including voice deepening and increased hair growth, are well-established. While it serves as a valuable therapeutic agent for androgen deficiency, its potential for causing irreversible virilization in females necessitates careful and controlled use. Future research, employing modern methodologies, would be beneficial to quantify the dose-response relationships and long-term outcomes associated with this compound therapy more precisely.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. drugs.com [drugs.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. drugs.com [drugs.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 8. Anabolic steroid - Wikipedia [en.wikipedia.org]

- 9. Approach to the Virilizing Girl at Puberty - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Methyltestosterone Hepatotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the hepatotoxicity of methyltestosterone, a 17-alpha-alkylated (17α-AA) anabolic-androgenic steroid (AAS). It is designed to be a comprehensive resource, detailing the molecular mechanisms, experimental findings, and key signaling pathways implicated in this compound-induced liver injury.

Introduction to this compound-Induced Liver Injury

This compound is a synthetic derivative of testosterone (B1683101) designed for oral administration. The alkylation at the C17-alpha position, while enhancing oral bioavailability by inhibiting hepatic metabolism, is strongly associated with its potential for liver damage.[1][2] The spectrum of this compound-induced hepatotoxicity is broad, ranging from transient elevations in liver enzymes to more severe and chronic conditions such as cholestasis, peliosis hepatis (blood-filled cysts in the liver), and the development of benign or malignant liver tumors.[1][3][4][5] The primary patterns of injury are typically cholestatic or a mixed cholestatic-hepatocellular type.[6][7][8][9]

Core Mechanisms of Hepatotoxicity

The liver injury associated with this compound is multifactorial, involving several interrelated cellular and molecular mechanisms.

Cholestasis

Cholestasis, the impairment of bile formation and/or flow, is a hallmark of this compound hepatotoxicity.[1][3] The mechanism is often described as "bland cholestasis," characterized by minimal inflammation and hepatocellular necrosis on liver biopsy.[1] It is thought to be caused by the inhibition of key transport proteins located on the hepatocyte's canalicular membrane, which are responsible for bile acid excretion.[7] This disruption leads to the intracellular accumulation of cytotoxic bile acids, causing further cellular damage. A characteristic clinical finding in this compound-induced cholestasis is a disproportionately low serum alkaline phosphatase level relative to the degree of hyperbilirubinemia.[10]

Oxidative Stress

This compound administration has been shown to disrupt the pro-oxidant/antioxidant balance in the liver.[11] This involves two primary processes:

-

Increased Production of Reactive Oxygen Species (ROS): AAS can impair mitochondrial respiratory function, leading to an accumulation of ROS.[3]

-

Depletion of Antioxidant Defenses: Studies have detected reduced levels of crucial antioxidants like glutathione (B108866) and scavenger enzymes such as superoxide (B77818) dismutase and catalase.[3]

The resulting oxidative stress leads to lipid peroxidation, damaging cell membranes and contributing to hepatocyte necrosis.[3] The Nrf2 signaling pathway, a key regulator of antioxidant defense, is activated in response to this chemical stress, though its role can be complex and context-dependent.[12][13][14]

Mitochondrial Dysfunction

Mitochondria are central targets in drug-induced liver injury (DILI).[15][16][17] this compound and other AAS can directly interfere with the mitochondrial respiratory chain, specifically inhibiting complexes I and III. This impairment not only generates excessive ROS but also leads to a depletion of intracellular ATP.[3] The lack of cellular energy disrupts critical functions, such as maintaining membrane integrity, and can trigger pathways leading to either apoptosis or necrosis.[15][18] Morphological changes, including mitochondrial swelling and reduced cristae, have been observed in hepatocytes exposed to AAS.[3]

Inflammatory Response

While often described as "bland," an inflammatory component can contribute to the pathology. Long-term AAS use is associated with the infiltration of immune cells into the liver tissue, creating a proinflammatory state.[3] This response may be mediated by androgen receptors (ARs), leading to the activation of inflammasomes like the NLRP3 inflammasome, which is linked to various chronic diseases.[3]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize quantitative data from key studies investigating the hepatotoxic effects of this compound.

Table 1: Summary of Human Clinical Observations

| Parameter | Dosage | Duration | Observed Effects | Reference |

| Liver Function Tests | 20-40 mg/day | 6 months | Developed cholestatic jaundice. | [10] |

| Liver Function & Scans | 50 mg, three times a day | > 1 year | 19/60 patients had abnormal liver-function tests; 33/52 had abnormal liver scans. | [5] |

| Serum Bilirubin (B190676) | Not specified | 7 months | Jaundice with bilirubin reaching 16.7 mg/dL. | [1] |

| Pruritus & Jaundice | Not specified | 4-7 days | Improvement in itching but worsening jaundice, with bilirubin rising by 2.0-9.3 mg/dL. | [1] |

Table 2: Summary of Animal Model Data

| Animal Model | Dosage / Exposure | Duration | Key Quantitative Findings | Reference |

| Female Hamsters | 0.05% this compound in diet | 3-6 weeks | Decreased basal bile flow and bile acid secretion; increased basal cholesterol secretion. | [19] |